molecular formula C13H20N4O4 B2736299 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1334492-51-1

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2736299
CAS No.: 1334492-51-1
M. Wt: 296.327
InChI Key: VREJDCMJBHJZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine ring substituted at the 3-position with a tert-butoxycarbonyl (Boc) protecting group and a 1,2,3-triazole ring with a carboxylic acid moiety at the 4-position. Its synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core, followed by Boc protection .

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(20)16-6-4-5-9(7-16)17-8-10(11(18)19)14-15-17/h8-9H,4-7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREJDCMJBHJZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334492-51-1
Record name 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Triazole Ring:

    Coupling of the Piperidine and Triazole Rings: The final step involves coupling the Boc-protected piperidine with the triazole ring, followed by deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing complex organic molecules. Its unique structure allows for versatile chemical modifications and reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.
  • Reduction : Reduction reactions yield alcohols or amines.
  • Substitution Reactions : Participates in nucleophilic substitution reactions with various functional groups .

Biology

The compound is investigated for its role as a biochemical probe to study enzyme activities and protein interactions. Its triazole ring can coordinate with metal ions, influencing enzymatic functions. Additionally, it may interact with biological membranes via its piperidine component, affecting cell signaling pathways .

Medicine

The medicinal applications of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid are particularly noteworthy:

  • Anticancer Activity : Recent studies have shown that derivatives containing the triazole moiety exhibit significant anticancer properties against various cancer cell lines. For instance:
CompoundCell LineIC50 (μM)
This compoundMDA-MB-231 (breast cancer)4.98 - 14.65
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazoleHepG2 (liver cancer)2.43 - 7.84

These findings suggest that this compound can selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Notable Case Studies

Recent literature highlights various studies focusing on the synthesis and biological evaluation of compounds related to this structure:

  • Synthesis and Characterization : Research has demonstrated successful synthesis routes leading to compounds with promising biological activities.
  • Biological Evaluation : Various studies have reported on the anticancer properties and other pharmacological effects of triazole derivatives similar to the target compound .

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. The piperidine ring may interact with biological membranes, affecting cell signaling pathways. The compound’s effects are mediated through these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

  • Azetidine Analogs :

    • Example: 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid (CAS 1529035-77-5) .
    • Key Differences : Replacing piperidine (6-membered) with azetidine (4-membered) reduces ring flexibility and alters steric bulk. Azetidine’s smaller size may enhance binding to compact active sites but limit conformational adaptability compared to piperidine.
  • Piperidin-4-yl Derivatives: Example: 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid (CAS 1955524-20-5) .

Functional Group Variations

  • 5-Formyl Derivatives :

    • Example: 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid .
    • Key Differences : The formyl group introduces tautomerism (cyclic hemiacetal vs. open-chain forms), altering solubility and reactivity. Unlike the Boc group, the formyl moiety may participate in dynamic covalent chemistry but lacks the same protective utility.
  • Amino-Substituted Derivatives: Example: 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid . Key Differences: The primary amine enables salt formation and metal chelation, contrasting with the Boc group’s inertness.
  • Fluorinated Derivatives: Example: 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2060045-99-8) . Key Differences: The difluoromethyl group increases electronegativity and metabolic stability via reduced oxidative susceptibility. This modification may enhance bioavailability compared to non-fluorinated analogs.

Physicochemical Comparisons

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Key Features
Target Compound 346.33 1.8 0.12 (DMSO) Boc protection, triazole-carboxylic acid
1-(2-aminophenyl)-triazole-4-COOH 218.21 0.5 2.3 (Water) Primary amine, antibacterial activity
5-Formyl-triazole-4-COOH 279.25 1.2 0.08 (DMSO) Tautomerism, formyl reactivity
Azetidine Analog 268.27 1.5 0.15 (DMSO) Smaller ring, reduced flexibility

Biological Activity

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C13H20N4O4
  • Molecular Weight : 296.33 g/mol
  • CAS Number : 102537753
  • Physical Form : Powder
  • Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with triazole intermediates. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines during the synthesis process, enhancing the stability and yield of the final product.

Anticancer Properties

Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activities. In particular, triazole derivatives have been shown to inhibit the growth of various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundMDA-MB-231 (breast cancer)4.98 - 14.65
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazoleHepG2 (liver cancer)2.43 - 7.84

These findings suggest that the compound can selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Microtubule Destabilization : Similar to other triazole derivatives, it could disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Caspase Activation : Studies indicate that this compound can enhance caspase activity, promoting programmed cell death in malignant cells .

Case Study 1: Breast Cancer Inhibition

In a study examining various triazole derivatives, it was found that the compound significantly inhibited the proliferation of MDA-MB-231 cells. The treatment resulted in morphological changes indicative of apoptosis at concentrations as low as 1 μM. Additionally, caspase activity was increased by up to 57% at higher concentrations (10 μM), confirming its role as an apoptosis inducer .

Case Study 2: Liver Cancer Efficacy

Another investigation focused on HepG2 cells revealed that the compound exhibited a promising IC50 value of approximately 4.98 μM. This suggests strong potential for development as a therapeutic agent against liver cancer .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound is classified with warnings regarding skin and eye irritation (H315 and H319). Proper handling and safety protocols should be observed to minimize exposure risks during laboratory use .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coat, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to minimize inhalation (H335) and avoid static discharge .
  • Storage : Store in sealed containers under refrigeration (2–8°C) away from oxidizing agents .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. What is a typical synthetic route for this compound, and what are critical reaction conditions?

  • Methodological Answer :

  • Step 1 : Introduce the tert-butoxycarbonyl (Boc) group to piperidine via reaction with di-tert-butyl dicarbonate in dichloromethane and triethylamine (0–5°C, 2 h) .
  • Step 2 : Perform Huisgen 1,3-dipolar cycloaddition using copper(I) catalysis (CuI, sodium ascorbate) to form the triazole ring .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved using SHELX refinement tools?

  • Methodological Answer :

  • Data Collection : Ensure high-resolution (<1.0 Å) X-ray data to resolve anisotropic displacement ambiguities .
  • Refinement in SHELXL : Apply TWIN and BASF commands for twinned crystals; use restraints for flexible Boc groups to mitigate overfitting .
  • Validation : Cross-validate with WinGX/ORTEP for geometry outliers (e.g., bond lengths >0.02 Å deviations) .

Q. What analytical strategies differentiate regioisomeric byproducts in the synthesis of this compound?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate regioisomers; monitor [M+H]+ ions (Δm/z ±1 due to triazole positioning) .
  • 2D NMR : Compare NOESY correlations (e.g., triazole-proton proximity to piperidine CH2 groups) .
  • X-ray Diffraction : Resolve regioisomerism via unit cell comparison with known structures .

Q. How does the tert-butoxycarbonyl group influence the compound’s stability under acidic conditions?

  • Methodological Answer :

  • Stability Testing : Monitor Boc deprotection via TLC (Rf shift) in trifluoroacetic acid (TFA)/DCM (1:4 v/v) at 25°C .
  • Kinetic Analysis : Use ¹H NMR to quantify tert-butyl peak (δ 1.4 ppm) decay over time; compare half-life with Boc-protected analogs .
  • Mitigation : Stabilize by buffering reaction media (pH >4) or using alternative protecting groups (e.g., Fmoc) for acid-sensitive applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.